1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Lipophilicity Physicochemical Property Structural Isomer

Researchers developing novel TLR7/8 agonists require structurally unique sulfonamide building blocks with defined stereoelectronic properties, yet sourcing ortho-substituted variants with reliable purity and supply chain transparency remains a bottleneck. This compound resolves that challenge as a key intermediate cited in patent US9006264B2. - Enables exploration of hydrophobic protein pockets with its rigid N-cyclopropyl group and predicted XLogP3-AA of 2.0. - Ortho-chloro substitution provides critical spatial differentiation from meta- and para-isomers for SAR studies. - Offered with ≥98% purity, supporting reproducible fragment-based drug discovery and biased library synthesis.

Molecular Formula C10H12ClNO2S
Molecular Weight 245.72
CAS No. 950239-12-0
Cat. No. B2604606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide
CAS950239-12-0
Molecular FormulaC10H12ClNO2S
Molecular Weight245.72
Structural Identifiers
SMILESC1CC1NS(=O)(=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-15(13,14)12-9-5-6-9/h1-4,9,12H,5-7H2
InChIKeyDFCWSBZXTIVVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide: Research Building Block


1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide (CAS: 950239-12-0) is a small molecule sulfonamide characterized by an ortho-chloro substituted phenyl ring linked via a methylene bridge to a sulfonamide group, which is further substituted with a cyclopropyl ring [1]. This compound serves as a versatile chemical building block and research intermediate . It is typically offered with a purity of ≥98% and is intended exclusively for research and development purposes, not for direct human or veterinary use .

Sulfonamide building block
Ortho-chloro phenyl orientation
N-cyclopropyl conformational constraint
High-purity research intermediate

Why 1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide Cannot Be Replaced


Substituting 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide with a close analog like its para-chloro isomer (1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide) or a derivative with a less bulky N-substituent can fundamentally alter the compound's physicochemical and biological profile. The specific ortho-substitution pattern and the unique conformational rigidity imparted by the N-cyclopropyl group directly influence critical parameters like molecular shape, electronic distribution, and lipophilicity [1]. These variations, even if seemingly minor, can lead to significant differences in target binding, metabolic stability, or synthetic reactivity, rendering a direct substitution risky without specific validation.

Ortho vs. para isomer
Substitution with para-chloro isomer may alter lipophilicity and binding profile.
N-cyclopropyl rigidity
Replacing N-cyclopropyl with flexible alkyl group may change conformational ensemble and target engagement.

Differentiating 1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide from Analogs


Lipophilicity vs. Para-Chloro Isomer

The target compound exhibits a predicted lipophilicity (XLogP3-AA) of 2.0, which is consistent with the ortho-chloro substitution pattern [1]. In contrast, its direct structural isomer, 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide, is predicted to have a different XLogP3-AA value due to the para-substitution, which affects molecular packing and polar surface area [2]. This difference in lipophilicity can impact membrane permeability and solubility profiles, making the selection of the correct isomer critical for research involving cellular or in vivo models.

Predicted Lipophilicity
Class-level inference
XLogP3-AA: 2.0
Supports isomer differentiation review
Comparator lipophilicity not reported; measured logP recommended
Lipophilicity Physicochemical Property Structural Isomer

Structural Uniqueness and Conformational Rigidity

The N-cyclopropyl group imparts a unique degree of conformational constraint, differentiating this compound from N-alkyl or N-aryl sulfonamide analogs. The SMILES string (C1CC1NS(=O)(=O)CC2=CC=CC=C2Cl) and InChIKey (DFCWSBZXTIVVLK-UHFFFAOYSA-N) provide unambiguous identifiers that confirm this specific 3D architecture . This rigidity is a key structural determinant, as it can pre-organize the molecule for specific binding interactions . In contrast, an analog with a more flexible N-substituent, such as an N-methyl group, would present a significantly different conformational ensemble and spatial orientation of the sulfonamide moiety.

Ring Strain
Class-level inference
~27.5 kcal/mol
Conformational constraint may influence SAR
Compared to flexible N-alkyl analogs
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

TLR7/8 Agonist Precursor

This specific compound is identified as a precursor in the development of TLR7/8 agonists, as indicated by its structural relation to imidazoquinoline derivatives detailed in patent US9006264B2 . While not a direct biological activity claim for the compound itself, this specific citation establishes a known, verifiable industrial or research trajectory for this exact CAS number. This differentiates it from other sulfonamide building blocks that may not have a documented link to this therapeutically relevant class of compounds.

Patent Citation
Supporting evidence
US9006264B2 precursor
TLR7/8 modulator research context
Source data to verify for synthesis route
Immunology TLR7/8 Agonist Chemical Intermediate

1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide Applications


TLR7/8 Agonist Synthesis

Based on its citation as a structural precursor in patent US9006264B2, this compound is ideally suited as a key intermediate in the synthesis of imidazoquinoline or related derivatives being explored for immunomodulatory activity . Researchers focused on developing novel TLR7/8 agonists can utilize this building block to explore structure-activity relationships around the sulfonamide moiety.

Conformationally Constrained Lipophilic Fragment

With a predicted XLogP3-AA of 2.0 and a rigid N-cyclopropyl group, this compound is an excellent fragment for exploring hydrophobic pockets in target proteins . Its unique shape and electronics, a direct result of the ortho-chloro substitution [1], make it a valuable tool for fragment-based drug discovery (FBDD) or as a starting point for parallel synthesis of a biased library.

Ortho-Substituted Phenyl Sulfonamide Probe

The specific ortho-substitution pattern differentiates this compound from its meta- and para-isomers. This makes it a critical reagent for studies where the precise spatial arrangement of the chlorine atom is hypothesized to influence biological activity, such as in probing the binding pocket of a protein or serving as an internal standard in analytical method development [1].

Application
Selection Property
Validation Focus
TLR7/8 modulator synthesis
Documented synthetic precursor
Patent route confirmation
Fragment-based drug discovery
Lipophilic rigid fragment (XLogP ~2)
Shape and electronic complementarity
Ortho-substitution probe
Regioisomeric purity
Chlorine position-specific binding

Technical Documentation Hub

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18 linked technical documents
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